molecular formula C20H28O11 B562192 Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside CAS No. 72656-05-4

Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside

Cat. No.: B562192
CAS No.: 72656-05-4
M. Wt: 444.433
InChI Key: URHVSGAXRNLQCN-SAULUABOSA-N
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Description

“Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside” is a chemical compound with the formula C20H28O11 . It has a molecular weight of 444.43 . This compound is used for proteomics research .

It should be stored at -20°C for long-term storage .

Scientific Research Applications

Synthesis and Structural Elucidation

  • This compound is used in the Koenigs-Knorr reaction, leading to the formation of disaccharide and trisaccharide derivatives, providing pathways to synthesize complex carbohydrates like methyl β-sophoroside and methyl β-laminarabioside, which are valuable for further chemical transformations and biological studies (Takeo, 1979).
  • It serves as an acetal protecting group in organic synthesis, illustrating its utility in educational settings for teaching advanced organic chemistry techniques and carbohydrate chemistry to undergraduate students (Demchenko et al., 2006).

Antimicrobial Studies

  • Some derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside have been synthesized and tested for antimicrobial activity against various human pathogens and phytopathogens. These studies reveal that acylated derivatives exhibit promising antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Kawsar et al., 2012).

Chemical Modifications and Novel Derivatives

  • The compound has been modified to create novel glycoside lactone derivatives, showcasing the versatility of carbohydrate-based molecules in synthesizing structurally diverse compounds with potential biological activities (Zhang et al., 2001).
  • It also plays a role in the synthesis of novel carbohydrate derivatives, such as 2,3-epimino-α-D-allopyranoside, demonstrating its utility in generating compounds with unique structural features for biochemical applications (Gibbs et al., 1965).

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O11/c1-26-19-15(25)17(31-20-14(24)13(23)12(22)10(7-21)28-20)16-11(29-19)8-27-18(30-16)9-5-3-2-4-6-9/h2-6,10-25H,7-8H2,1H3/t10-,11-,12-,13+,14-,15-,16-,17-,18?,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHVSGAXRNLQCN-SAULUABOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858034
Record name Methyl 4,6-O-benzylidene-3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72656-05-4
Record name Methyl 4,6-O-benzylidene-3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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